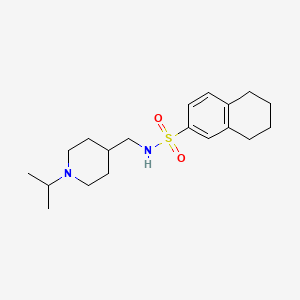

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Historical Development of Tetrahydronaphthalene-Sulfonamides

The exploration of sulfonamide derivatives dates to the 1930s with the discovery of their antibacterial properties. Tetrahydronaphthalene-sulfonamides represent a specialized subclass that gained prominence in the early 2000s as researchers sought to improve drug bioavailability through bicyclic aromatic systems. A pivotal study in 2020 demonstrated that morpholine-substituted sulfonamide analogs exhibited threefold higher antiviral activity against avian paramyxovirus compared to ribavirin, underscoring the therapeutic potential of this structural family. The target compound builds upon these findings by incorporating a piperidine-isopropyl group, which enhances lipid solubility and target binding specificity.

Key milestones include:

- 2005 : First synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, enabling modular derivatization.

- 2016 : Discovery that N-sulfonamide-tetrahydroquinolines modulate RORγt activity, expanding applications to autoimmune disorders.

- 2025 : Optimization of metabolic stability in piperidine-containing sulfonamides through structural hybridization.

Significance in Medicinal Chemistry Research

This compound addresses two critical challenges in drug design:

- Target Selectivity : The tetrahydronaphthalene moiety provides a rigid scaffold that minimizes off-target interactions, while the sulfonamide group enables hydrogen bonding with biological targets.

- Metabolic Stability : Introduction of the isopropyl-piperidine group reduces hepatic clearance rates compared to earlier analogs, as demonstrated in microsomal stability assays.

Comparative studies with structurally related compounds reveal enhanced binding affinity for interleukin-17 (IL-17) receptors, suggesting potential utility in psoriasis treatment. Additionally, molecular docking simulations indicate favorable interactions with the RORγt ligand-binding domain, a key regulator of Th17 cell differentiation.

Structural Classification within Sulfonamide Research

The compound belongs to a distinct subclass characterized by:

This classification places it within the broader category of N-alkylated sulfonamides with fused ring systems, sharing structural similarities with HIV-1 inhibitors described in recent antiviral research. The 5,6,7,8-tetrahydronaphthalene component distinguishes it from simpler benzenesulfonamide derivatives, enabling unique van der Waals interactions in hydrophobic protein pockets.

Research Landscape and Scientific Gaps

Current investigations focus on:

- Synthesis Optimization : Developing one-pot reactions to streamline the six-step synthesis currently requiring POCl~3~-mediated chlorination and piperidine coupling.

- Target Identification : Preliminary studies suggest activity against APMV-1 and RORγt, but comprehensive target deconvolution remains incomplete.

- Structure-Activity Relationships : Limited data exist on the impact of substituent stereochemistry at the piperidine C4 position.

Critical gaps include:

- Lack of in vivo efficacy studies in disease models beyond initial psoriasis mouse trials.

- Insufficient characterization of off-target effects on cytochrome P450 enzymes.

- Need for comparative studies with newer sulfonamide classes like pyrazole-sulfonamide hybrids.

Emerging opportunities lie in computational modeling to predict interactions with understudied nuclear receptors (e.g., PPARγ) and viral fusion proteins. The compound’s logP value of 3.2 ± 0.4 (predicted) indicates favorable membrane permeability, warranting investigation into intracellular targets.

Properties

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBWWJILPZYKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, often using continuous flow reactors for scalability.

Chemical Reactions Analysis

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most promising applications of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its potential as an anticancer agent. The compound is related to tetrahydronaphthalene derivatives that have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to the disruption of cancer cell proliferation. For instance, amrubicin, a known topoisomerase II inhibitor derived from similar chemical frameworks, demonstrates significant efficacy against various tumors without the typical cardiac toxicity associated with anthracycline drugs .

1.2 Mechanism of Action

The mechanism through which this compound exerts its effects may involve the modulation of specific protein targets involved in cancer progression. Research indicates that compounds with similar piperidine structures can covalently modify target proteins, leading to altered cellular signaling pathways that inhibit tumor growth .

Pharmacological Properties

2.1 Selectivity and Binding Affinity

Studies have shown that derivatives of this compound exhibit high selectivity for certain protein targets over others, which is crucial for minimizing side effects while maximizing therapeutic efficacy. For example, a related compound demonstrated excellent selectivity for G9a and GLP methyltransferases involved in epigenetic regulation of gene expression in cancer cells . This selectivity is essential for developing targeted therapies that can effectively treat malignancies with fewer adverse effects.

2.2 Bioavailability and Efficacy

The bioavailability of this compound has been a focal point in its development as a therapeutic agent. Compounds designed around similar frameworks have shown improved bioavailability compared to earlier models. For instance, modifications to enhance solubility and stability have resulted in compounds that perform better in preclinical models of disease .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on Topoisomerase II Inhibitors | Demonstrated efficacy against non-small cell lung cancer | Supports potential use in treating various cancers |

| Investigation of G9a/GLP Inhibitors | Showed selective inhibition leading to reduced tumor cell proliferation | Highlights the importance of selectivity in drug design |

| Bioavailability Studies | Identified enhancements leading to improved therapeutic outcomes | Essential for clinical application |

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, enabling comparative analysis of their synthesis, physicochemical properties, and structural features:

(S)-N-(1-((5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropanamide (Compound 20)

- Key Features :

- Contains a hydroxylated tetralin ring and a phenylpropanamide group instead of a sulfonamide.

- Piperidine is substituted with a tetralin-methyl group but lacks the isopropyl modification.

- Synthesis: Synthesized via reaction of intermediate 18 with pyridinium tribromide in methanol (54% yield) .

- Physicochemical Data :

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Key Features: Structural analog with a cyclopentyl group replacing the isopropyl substituent on the piperidine.

- Data Limitations : Detailed synthesis or spectral data are unavailable in the provided evidence .

2-Methylpropane-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8)

- Key Features: Sulfonamide group retained but attached to a phenoxyethyl-piperidine scaffold. The 2-methylpropane and isopropylphenoxy groups introduce distinct steric and electronic effects.

- Synthesis : Method unspecified but likely involves sulfonylation of a piperidine intermediate .

N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acrylamide (TRH1-56)

- Key Features :

- Replaces sulfonamide with an acrylamide group at position 1 of the tetralin ring.

- Acrylamide’s electrophilic nature may enable covalent binding to target proteins.

- Synthesis : Prepared via silica gel chromatography (34% yield) from 5,6,7,8-tetrahydronaphthalen-1-amine .

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Key Features: Carboxamide replaces sulfonamide, linked to a pyrimidine sulfamoyl group.

- Physicochemical Data : Molecular formula C₂₃H₂₄N₄O₃S (ZINC2709435), though exact mass is unspecified .

Comparative Data Table

Key Observations

Structural Diversity : Modifications to the piperidine (e.g., isopropyl vs. cyclopentyl) and tetralin substituents (e.g., sulfonamide vs. acrylamide) significantly alter physicochemical profiles.

Synthesis Challenges : Yields vary widely (34–54%), with compound 20’s synthesis being the most efficient .

Functional Group Impact : Sulfonamides (as in the target compound) favor hydrogen bonding, while acrylamides (TRH1-56) may enable covalent target interactions .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene moiety and a sulfonamide functional group. The presence of the isopropylpiperidine group is crucial for its biological interactions.

Molecular Formula : C18H26N2O2S

Molecular Weight : 342.48 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonamide derivatives often exhibit:

- Antitumor Activity : Compounds containing sulfonamide groups have been shown to inhibit tumor growth in vitro. For instance, related sulfonamides have demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .

- Neuroactive Effects : The piperidine moiety contributes to neuroactive properties, potentially influencing neurotransmitter pathways and offering therapeutic effects in neurological disorders .

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is provided below:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Antitumor Efficacy : A study synthesized novel tetrahydroquinoline derivatives with sulfonamide groups and evaluated their antitumor activity. Some compounds showed IC50 values significantly lower than Doxorubicin, indicating a promising alternative for cancer treatment .

- Neuropharmacological Studies : Research on piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, suggesting applications in treating conditions like anxiety and depression .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit specific protein targets involved in cancer cell proliferation and survival pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, similar compounds have shown:

- Solubility : Generally soluble in organic solvents.

- Stability : Stability can be influenced by environmental conditions such as temperature and pH.

Toxicological assessments are critical to determine the safety profile for potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a sulfonamide derivative with a substituted piperidine moiety. Key steps include:

- Sulfonylation: Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a primary amine (e.g., (1-isopropylpiperidin-4-yl)methylamine) under basic conditions (e.g., K₂CO₃ in anhydrous DCM) .

- Purification: Column chromatography or recrystallization to isolate the product. Yields range from 59% to 73%, depending on substituents and reaction optimization .

- Characterization: Confirmation via -NMR (e.g., integration of piperidine protons at δ 2.5–3.0 ppm) and mass spectrometry (e.g., [M+H]⁺ peak matching theoretical molecular weight) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) ensures purity (>95%) .

- Spectroscopy: -NMR confirms stereochemistry (e.g., coupling constants for tetrahydronaphthalene protons) and absence of unreacted intermediates. MS validates molecular weight .

- Thermal Analysis: TGA/DSC detects polymorphic forms or solvates, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

- Substituent Variation: Compare analogs with modifications on the piperidine (e.g., isopropyl vs. cyclopropylmethyl ) or tetrahydronaphthalene (e.g., acetamide vs. hydroxy groups ).

- Biological Assays: Test binding affinity to target receptors (e.g., α2A adrenergic or 5-HT7 serotonin receptors) using radioligand displacement assays .

- Data Analysis: Use computational tools (e.g., molecular docking) to correlate substituent bulk/hydrophobicity with receptor interaction trends .

Q. How should researchers resolve contradictions in data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .

- Dose-Response Analysis: Optimize dosing regimens to account for bioavailability differences. For example, low oral absorption may require alternative administration routes .

- Target Engagement Studies: Use PET imaging or biomarker analysis to verify target modulation in vivo .

Q. What strategies are effective for designing dual-targeting analogs of this compound?

Methodological Answer:

- Scaffold Hybridization: Integrate pharmacophores from known α2A and 5-HT7 ligands (e.g., naphthalene sulfonamide + bipyrimidine motifs ).

- Functional Group Tuning: Introduce groups like hydroxyethoxy chains to enhance water solubility while retaining receptor affinity .

- In Silico Screening: Prioritize candidates with balanced binding energies for both targets using free-energy perturbation simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.